molecular formula C9H9BrO3 B1366412 Methyl 5-bromo-2-hydroxy-4-methylbenzoate CAS No. 39503-57-6

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Cat. No.: B1366412
CAS No.: 39503-57-6
M. Wt: 245.07 g/mol
InChI Key: DEMKAVJRIYGNEQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine, hydroxyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be synthesized through the bromination of methyl 4-methylsalicylate. The process involves the following steps:

    Starting Material: Methyl 4-methylsalicylate.

    Bromination: The aromatic ring is brominated using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Large quantities of methyl 4-methylsalicylate and bromine.

    Reaction Vessels: Industrial reactors equipped with temperature control and stirring mechanisms.

    Purification: The product is purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-azido-2-hydroxy-4-methylbenzoate or 5-thiocyanato-2-hydroxy-4-methylbenzoate.

    Hydrolysis Product: 5-bromo-2-hydroxy-4-methylbenzoic acid.

    Oxidation Products: 5-bromo-2-oxo-4-methylbenzoate or 5-bromo-2-formyl-4-methylbenzoate.

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-4-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-hydroxy-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 5-bromo-2-hydroxybenzoate: Lacks the methyl group at the 4-position.

    Methyl 5-bromo-2-methoxy-4-methylbenzoate: Contains a methoxy group instead of a hydroxyl group.

    Methyl 5-bromo-4-methylbenzoate: Lacks the hydroxyl group at the 2-position.

Uniqueness: Methyl 5-bromo-2-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups on the aromatic ring, along with the ester functionality

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKAVJRIYGNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465491
Record name methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-57-6
Record name methyl 5-bromo-2-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-hydroxy-4-methylbenzoic acid (6.78 g) in methanol (200 mL) was added dropwise sulfuric acid (6.77 mL), and the mixture was stirred overnight at 70° C. The reaction mixture was concentrated under reduced pressure, the residue was neutralized with saturated aqueous sodium bicarbonate solution under ice-cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.56 g).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (0.47 ml, 9.03 mmol) was added dropwise to a solution of methyl 2-hydroxy-4-methylbenzoate (may be prepared as described in Description 1; 1.5 g, 9.03 mmol) in chloroform (20 ml) at 0° C. The solution was stirred for 1 hour at 0° C. The reaction was quenched with saturated sodium sulphite (10 ml), then extracted with dichloromethane (2×10 ml). The combined organic layers were washed with brine (10 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a white solid. 2.24 g.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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